molecular formula C14H8BrClN2S B13872266 5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole

5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole

Cat. No.: B13872266
M. Wt: 351.6 g/mol
InChI Key: JQPWYDRGUSZCTF-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with a pyridine ring, and substituted with bromine and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-bromo-4-chlorobenzaldehyde and 2-aminopyridine in the presence of a thionating agent like Lawesson’s reagent can yield the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reaction. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole is unique due to its specific substitution pattern and the presence of both pyridine and thiazole rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in drug design further highlight its uniqueness .

Properties

Molecular Formula

C14H8BrClN2S

Molecular Weight

351.6 g/mol

IUPAC Name

5-bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole

InChI

InChI=1S/C14H8BrClN2S/c15-13-12(11-3-1-2-8-17-11)18-14(19-13)9-4-6-10(16)7-5-9/h1-8H

InChI Key

JQPWYDRGUSZCTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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